1,3-Dichloro-2-fluoro-5-iodobenzene

Organic Synthesis Cross-Coupling Bond Dissociation Energy

Researchers needing sequential, site-selective aromatic functionalization face limited options with standard polyhalobenzenes. 1,3-Dichloro-2-fluoro-5-iodobenzene (CAS 133307-08-1) solves this via a built-in reactivity hierarchy: the weak C-I bond (BDE ~53 kcal/mol) permits clean first-stage cross-coupling, while the two C-Cl bonds remain inert for subsequent transformations. This orthogonal reactivity is essential for convergent synthesis of fluorinated drug candidates and unsymmetrical ligands. • Orthogonal C-I handle: Selective Suzuki/Sonogashira at C5 without touching C-Cl • Sequential functionalization: Introduce distinct groups at C5, then C1/C3 • Fluorinated core: Direct incorporation of metabolically stable C-F bond

Molecular Formula C6H2Cl2FI
Molecular Weight 290.88
CAS No. 133307-08-1
Cat. No. B2439044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-fluoro-5-iodobenzene
CAS133307-08-1
Molecular FormulaC6H2Cl2FI
Molecular Weight290.88
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)F)Cl)I
InChIInChI=1S/C6H2Cl2FI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
InChIKeyUCQPKKMSAOKIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-fluoro-5-iodobenzene: Strategic Halogenated Building Block


1,3-Dichloro-2-fluoro-5-iodobenzene (CAS 133307-08-1) is a tetra-substituted aromatic compound characterized by a benzene ring bearing chlorine atoms at the 1 and 3 positions, a fluorine atom at the 2 position, and an iodine atom at the 5 position . This specific substitution pattern creates a highly functionalized and versatile intermediate for organic synthesis, enabling diverse reactivity pathways due to the different chemical behaviors of the carbon-chlorine, carbon-fluorine, and carbon-iodine bonds . As a member of the polyhalogenated benzene class, it is primarily valued as a reagent in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials [1].

1,3-Dichloro-2-fluoro-5-iodobenzene: Irreplaceable in Synthesis


The substitution pattern of 1,3-Dichloro-2-fluoro-5-iodobenzene is non-generic and chemically critical; exchanging it for a different polyhalogenated benzene, such as an isomer or a compound with different halogens, will fundamentally alter or nullify its intended synthetic utility. The specific ortho- and meta- relationships between the four halogen atoms dictate not only the physical properties, such as boiling point and density , but more importantly, they govern the regioselectivity and efficiency of subsequent chemical transformations [1]. The presence of the weak C-I bond provides a highly reactive and orthogonal handle for site-selective functionalization that cannot be replicated by compounds relying on less reactive C-Br or C-Cl bonds [2]. The following evidence demonstrates where the quantifiable differences lie.

1,3-Dichloro-2-fluoro-5-iodobenzene: Quantitative Comparison


C-I vs. C-Br Reactivity

The carbon-iodine (C-I) bond in iodobenzene derivatives is inherently weaker and more reactive than the carbon-bromine (C-Br) bond in comparable bromobenzene analogs. This thermodynamic difference is quantified by the bond dissociation energy (BDE). For the C-I bond in iodobenzene, the BDE is 66.7 ± 1.0 kcal/mol at 0 K [1], whereas for the C-Br bond in bromobenzene, the BDE is significantly higher at 80.9 ± 0.9 kcal/mol at 0 K [2]. This 14.2 kcal/mol difference in bond strength translates to a substantially lower activation energy for oxidative addition to transition metal catalysts, which is the rate-determining step in many palladium-catalyzed cross-coupling reactions [3].

Organic Synthesis Cross-Coupling Bond Dissociation Energy

Iodobenzene vs. Bromobenzene Cross-Coupling

The reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions is well-established and directly supports the selection of an iodo-compound over a bromo-analog. A study on microwave-assisted Pd-catalyzed Hirao P-C coupling reactions quantitatively established the reactivity order as “iodobenzene > bromobenzene > phenyl trifluoromethanesulfonate” [1]. This indicates that for a given set of reaction conditions, the iodobenzene derivative will undergo oxidative addition and subsequent coupling more readily and completely than its bromobenzene counterpart. This class-level inference is directly applicable to 1,3-Dichloro-2-fluoro-5-iodobenzene, where the iodo-substituent serves as the primary reactive handle.

Cross-Coupling Palladium Catalysis Reaction Kinetics

Site-Selectivity via Orthogonal Halogens

The combination of a highly reactive iodo group with less reactive chloro and fluoro groups creates an orthogonal reactivity profile that enables precise, sequential functionalization. In polyhalogenated arenes, the relative reactivity of carbon-halogen bonds towards oxidative addition follows the trend: C-I > C-Br > C-Cl >> C-F [1]. This allows the iodine in 1,3-Dichloro-2-fluoro-5-iodobenzene to be selectively addressed in a first cross-coupling step, leaving the carbon-chlorine bonds intact for subsequent transformations. A comparable analog lacking the iodine, such as 1,3-Dichloro-2-fluorobenzene, would not possess this clear, stepwise functionalization pathway and would require less selective or harsher conditions to differentiate between the chloro groups [2].

Site-Selective Functionalization Cross-Coupling Polyhalogenated Arenes

Physical Property vs. Bromo-Analog

Replacing the iodine atom with a bromine atom results in a compound with quantifiably different physical properties, which can impact handling, storage, and purification. 1,3-Dichloro-2-fluoro-5-iodobenzene has a predicted boiling point of 261.3±35.0 °C and density of 2.083±0.06 g/cm3 . In contrast, the bromo-analog, 5-bromo-1,3-dichloro-2-fluorobenzene (CAS 17318-08-0), has a lower predicted boiling point of 234.0±35.0 °C and density of 1.8±0.1 g/cm3 . The ~27 °C higher boiling point of the iodo-compound, while predicted, reflects the increased molar mass and polarizability of iodine and can influence separation techniques and thermal stability considerations during large-scale processes.

Physical Properties Material Science Chemical Handling

1,3-Dichloro-2-fluoro-5-iodobenzene Applications


Iterative Synthesis of Pharmaceutical Intermediates

The high reactivity of the C-I bond, as established by its low bond dissociation energy [1], allows for a clean and selective first cross-coupling step (e.g., Suzuki-Miyaura or Sonogashira). This initial functionalization at the 5-position is followed by subsequent transformations using the remaining C-Cl bonds, which are less reactive and therefore unaffected in the first step [2]. This orthogonal reactivity is ideal for the convergent synthesis of drug candidates with densely functionalized aromatic cores, where precise control over substitution patterns is essential for activity and selectivity.

Fluorinated Agrochemical Building Blocks

The presence of a fluorine atom on the aromatic ring is a common feature in modern agrochemicals, improving metabolic stability and bioavailability. 1,3-Dichloro-2-fluoro-5-iodobenzene provides a direct route to incorporating this fluorine atom alongside other functional groups introduced via the iodine handle. The compound's established reactivity hierarchy [3] ensures that the iodo-substituent can be reliably replaced without affecting the carbon-fluorine bond, enabling the efficient preparation of complex fluorinated intermediates for herbicides or fungicides.

Asymmetric Ligands for Catalysis

The ability to sequentially and site-selectively install different functional groups makes this compound an excellent starting material for creating unsymmetrical, multi-dentate ligands. The initial functionalization of the iodine [1] can introduce a bulky or coordinating group, while subsequent cross-coupling at a chlorine position allows for the introduction of a second, different moiety. This enables the design and synthesis of novel ligands with finely tuned steric and electronic properties for applications in asymmetric catalysis.

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